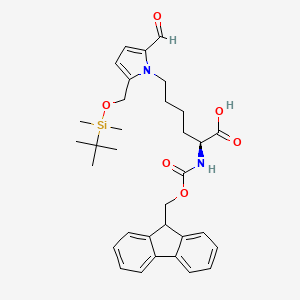

Fmoc-L-Pyrraline(TBS)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc (9-fluorenylmethoxycarbonyl) is a protective group used in the synthesis of peptides . It protects the alpha-amino group of amino acids during peptide synthesis. The Fmoc group is removed under basic conditions, allowing the free amino group to participate in peptide bond formation .

Synthesis Analysis

The synthesis of Fmoc-protected amino acids typically involves the reaction of an amino acid with Fmoc-Cl in the presence of a base . This results in the formation of an Fmoc-protected amino acid, which can then be used in peptide synthesis .Molecular Structure Analysis

The molecular structure of Fmoc-protected amino acids consists of the amino acid backbone with the alpha-amino group protected by the Fmoc group . The Fmoc group is a large, aromatic group, which can be easily detected and quantified using techniques such as HPLC .Chemical Reactions Analysis

Fmoc-protected amino acids are used in solid-phase peptide synthesis (SPPS), where the peptide chain is assembled on a solid support . The Fmoc group is removed (deprotected) under basic conditions, allowing the next amino acid to be added to the growing peptide chain .Physical And Chemical Properties Analysis

Fmoc-protected amino acids are typically white to pale cream-colored powders . They are soluble in organic solvents such as methanol .科学的研究の応用

Fmoc Chemistry in Ligand Development

Fmoc-protected amino acids have been utilized in the development of selective ligands. For instance, FMOC-L-Leucine (F-L-Leu) was identified as a chemically distinct PPARgamma ligand, demonstrating how Fmoc chemistry facilitates the exploration of novel receptor interactions and pharmacological properties (Rocchi et al., 2001).

Solid-Phase Peptide Synthesis

The Fmoc group is pivotal in solid-phase peptide synthesis (SPPS), allowing for the efficient assembly of peptides. A notable example is the synthesis of pyrrole–imidazole polyamides using Fmoc-protected amino acids, demonstrating the technique's versatility and compatibility with complex molecules (Choi et al., 2003).

Hydrogel Formation and Biomedical Applications

Fmoc-protected amino acids and peptides have been explored for hydrogel formation, leading to applications in drug delivery and tissue engineering. An example includes the development of antibacterial hydrogelators from Fmoc amino acid/peptides functionalized cationic amphiphiles (Debnath et al., 2010).

Bio-inspired Material Fabrication

The inherent properties of Fmoc-modified amino acids and peptides, such as self-assembly and hydrophobicity, have been harnessed to fabricate functional materials with applications ranging from cell cultivation to therapeutic agents. The review by Tao et al. (2016) provides a comprehensive overview of these developments, emphasizing the versatility and potential of Fmoc-modified building blocks in creating innovative materials (Tao et al., 2016).

作用機序

Safety and Hazards

特性

IUPAC Name |

(2S)-6-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-formylpyrrol-1-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H42N2O6Si/c1-33(2,3)42(4,5)41-21-24-18-17-23(20-36)35(24)19-11-10-16-30(31(37)38)34-32(39)40-22-29-27-14-8-6-12-25(27)26-13-7-9-15-28(26)29/h6-9,12-15,17-18,20,29-30H,10-11,16,19,21-22H2,1-5H3,(H,34,39)(H,37,38)/t30-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APEKGBRQQMBOPQ-PMERELPUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=CC=C(N1CCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OCC1=CC=C(N1CCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H42N2O6Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-Pyrraline(TBS)-OH | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

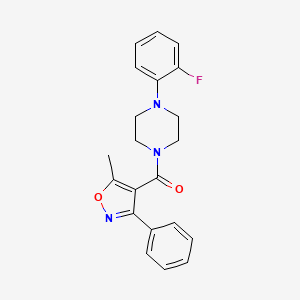

![2-(8-(2-fluorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid](/img/structure/B2952083.png)

![8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid](/img/structure/B2952084.png)

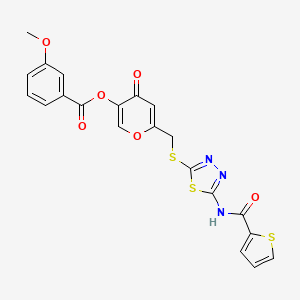

![2,2-dimethyl-N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)propanamide](/img/structure/B2952086.png)

![N-(4-fluorobenzyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2952089.png)

![3-(4-Nitrophenyl)imidazo[1,5-a]pyridine](/img/structure/B2952094.png)

![2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2952096.png)

![1-(2-Phenoxyethyl)-3-[3-(trifluoromethyl)phenyl]imidazolidin-2-one](/img/structure/B2952099.png)